molecular formula C16H20ClN B13991905 4-(4-Phenylbutyl)Aniline HCl CAS No. 15866-72-5

4-(4-Phenylbutyl)Aniline HCl

Cat. No.: B13991905
CAS No.: 15866-72-5
M. Wt: 261.79 g/mol
InChI Key: ZDMAXCAKCZTTTE-UHFFFAOYSA-N
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Description

4-(4-Phenylbutyl)Aniline HCl is an aromatic amine derivative characterized by a phenylbutyl substituent attached to the para position of an aniline core, which is protonated as a hydrochloride salt. The compound’s phenylbutyl chain likely influences its pharmacokinetic and pharmacodynamic properties, making it relevant for exploration in medicinal chemistry, particularly for central nervous system (CNS) targets due to structural similarities with known NMDA receptor antagonists .

Properties

CAS No.

15866-72-5

Molecular Formula

C16H20ClN

Molecular Weight

261.79 g/mol

IUPAC Name

4-(4-phenylbutyl)aniline;hydrochloride

InChI

InChI=1S/C16H19N.ClH/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14;/h1-3,6-7,10-13H,4-5,8-9,17H2;1H

InChI Key

ZDMAXCAKCZTTTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,4-(4-PHENYLBUTYL)-, HYDROCHLORIDE (1:1) typically involves the reaction of 4-phenylbutyl bromide with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the aniline group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: BENZENAMINE,4-(4-PHENYLBUTYL)-, HYDROCHLORIDE can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products depending on the reaction conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: It can participate in electrophilic substitution reactions, particularly on the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed:

    Oxidation: Various oxidized derivatives such as nitro compounds or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: BENZENAMINE,4-(4-PHENYLBUTYL)-, HYDROCHLORIDE is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of substituted anilines on biological systems.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of BENZENAMINE,4-(4-PHENYLBUTYL)-, HYDROCHLORIDE involves its interaction with various molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ifenprodil and SL 82.0715

Ifenprodil, a noncompetitive NMDA receptor antagonist, shares structural homology with 4-(4-Phenylbutyl)Aniline HCl through its phenylbutyl moiety. Key differences include ifenprodil’s piperidineethanol group and additional substituents (e.g., 4-chlorophenyl), which enhance receptor binding. Pharmacological data reveal potent NMDA antagonism (IC₅₀ = 0.4 µM in cerebellar slices) and anti-ischemic activity . Comparatively, 4-(4-Phenylbutyl)Aniline HCl lacks the hydroxyl and piperidine groups critical for ifenprodil’s efficacy, suggesting reduced NMDA receptor affinity. However, its simpler structure may offer advantages in synthetic accessibility and metabolic stability.

4-Phenylbutyric Acid (4-PBA)

4-PBA (C₁₀H₁₂O₂, MW 164.20) features a phenylbutyl chain terminated by a carboxylic acid group, contrasting with the aniline hydrochloride in 4-(4-Phenylbutyl)Aniline HCl. While 4-PBA is a chemical chaperone used in protein-misfolding disorders, the aniline derivative’s protonated amine may enable interactions with neurotransmitter receptors or enzymes. The hydrochloride salt form improves water solubility compared to 4-PBA’s carboxylic acid, which has a logP of ~2.3 .

4-(4-Methylphenoxy)Benzylamine HCl

This compound (C₁₄H₁₆ClNO, MW 249.74) replaces the phenylbutyl group with a methylphenoxy-benzylamine structure. Both compounds’ hydrochloride salts enhance solubility, but the phenylbutyl chain may confer greater CNS penetration .

Functional and Pharmacological Comparisons

NMDA Receptor Antagonism

Ifenprodil’s NMDA receptor antagonism (IC₅₀ = 1.6 µM in striatal slices) is attributed to its interaction with the polyamine-binding site, a mechanism distinct from channel blockers like MK-801 . While 4-(4-Phenylbutyl)Aniline HCl lacks ifenprodil’s complex pharmacophore, its phenylbutyl group may weakly interact with hydrophobic receptor regions, though potency is expected to be lower.

Anti-Ischemic Potential

Ifenprodil and SL 82.0715 demonstrate in vivo anti-ischemic effects (ID₅₀ = 0.9 mg/kg in rats), linked to NMDA receptor modulation . Structural simplification in 4-(4-Phenylbutyl)Aniline HCl may reduce efficacy but could mitigate side effects associated with ifenprodil’s polypharmacology.

Physicochemical Properties

Compound Molecular Weight logP (Estimated) Water Solubility (HCl Salt) Key Substituents
4-(4-Phenylbutyl)Aniline HCl ~245.7 ~3.8 High Phenylbutyl, aniline HCl
Ifenprodil 351.3 ~3.5 Moderate Piperidineethanol, chloro
4-PBA 164.2 ~2.3 Low Phenylbutyl, carboxylic acid

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